molecular formula C16H24N4O3 B2759028 6-(4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 2320444-90-2

6-(4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Cat. No. B2759028
CAS RN: 2320444-90-2
M. Wt: 320.393
InChI Key: UXHGGJDEZYTGJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C16H24N4O3 and its molecular weight is 320.393. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Novel Compound Synthesis: New compounds have been synthesized for antimicrobial studies, where piperidin rings, similar in structure to the chemical , have been shown to adopt chair conformation, and their rotation at certain positions is slow, indicating potential structural rigidity and specificity in interactions with biological targets. These compounds were active against various bacterial and fungal strains, suggesting potential applications in developing antimicrobial agents (Prakash, Pandiarajan, & Kumar, 2013).

Anticancer Activities

  • Anticancer Compound Development: Compounds with structures incorporating elements similar to the query chemical have demonstrated anticancer activities. Such compounds, synthesized from leading compounds known for their anticancer properties, exhibited moderate cytotoxic activity against cancer cells, indicating potential utility in cancer research and therapy (Demirci & Demirbas, 2019).

Receptor Binding and Biological Evaluation

  • Receptor Binding Affinity: Certain derivatives related to the chemical have been designed with reduced lipophilic character to improve utility in therapeutic and diagnostic applications in oncology. These derivatives demonstrate significant receptor binding affinities, indicating their potential in PET experiments and tumor research (Abate et al., 2011).

Conformational and Structural Analyses

  • Chemical Structure Analysis: Investigations into the static and dynamic structures of amide derivatives related to the query chemical have provided insights into their conformational behaviors, highlighting the influence of specific substituents on the compound's properties. Such analyses are crucial for understanding the biological activities of these compounds and refining their applications in medicine and biology (Rauk, Tavares, Khan, Borkent, & Olson, 1983).

Antimicrobial and Anticonvulsant Properties

  • New Pyridine Derivatives: Research into pyridine derivatives incorporating piperazine structures similar to the query chemical has explored their antimicrobial activity, providing a basis for further development of antibacterial and antifungal agents (Patel, Agravat, & Shaikh, 2011). Additionally, derivatives have been tested for anticonvulsant properties, showing potential in the treatment of seizures (Obniska & Zagórska, 2003).

properties

IUPAC Name

6-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3/c1-18-15(21)4-3-14(17-18)16(22)19-8-5-12(6-9-19)20-10-7-13(11-20)23-2/h3-4,12-13H,5-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHGGJDEZYTGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)N3CCC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

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